1-(difluoromethyl)-1H-indol-5-amine
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Overview
Description
1-(difluoromethyl)-1H-indol-5-amine is an organic compound that belongs to the class of indoles, which are heterocyclic aromatic organic compounds. The presence of the difluoromethyl group in this compound makes it particularly interesting for various chemical and pharmaceutical applications due to its unique properties, such as increased metabolic stability and lipophilicity.
Mechanism of Action
Target of Action
Compounds with a difluoromethyl group, such as 1-(difluoromethyl)-1h-indol-5-amine, are known to be chemically inert and lipophilic, which helps pharmaceuticals and agrochemicals reach their intended targets and prevents them from being metabolized too quickly .
Mode of Action
It is known that the difluoromethyl group can form a dimeric complex similar to the hydrogen-bonded dimer of 2-nitrophenol . This suggests that the compound might interact with its targets through hydrogen bonding, leading to changes in the target’s function or structure .
Biochemical Pathways
The difluoromethyl group is known to be involved in various biological processes, including the inhibition of ornithine decarboxylase, an enzyme involved in polyamine synthesis . This suggests that the compound might affect pathways related to cell proliferation and growth .
Pharmacokinetics
Compounds with a difluoromethyl group are known to be chemically inert, which might influence their bioavailability and metabolic stability .
Result of Action
The difluoromethyl group is known to exert cytostatic effects on mammalian cells and tissues . This suggests that the compound might inhibit cell proliferation and growth .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s reactivity and stability might be affected by factors such as temperature, pH, and the presence of other chemicals . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(difluoromethyl)-1H-indol-5-amine typically involves the introduction of the difluoromethyl group into the indole structure. One common method is the difluoromethylation of indole derivatives using difluoromethylating agents. For example, the reaction of indole with difluoromethyl sulfone in the presence of a base can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes. These processes often utilize metal-based catalysts to facilitate the transfer of the difluoromethyl group to the indole core. The use of novel non-ozone depleting difluorocarbene reagents has also been explored to achieve efficient and environmentally friendly production .
Chemical Reactions Analysis
Types of Reactions
1-(difluoromethyl)-1H-indol-5-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form difluoromethylated indole oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or organometallic compounds can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include difluoromethylated indole derivatives, which can have various functional groups attached to the indole ring, enhancing their chemical and biological properties .
Scientific Research Applications
1-(difluoromethyl)-1H-indol-5-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its enhanced metabolic stability and lipophilicity.
Industry: Utilized in the development of new materials and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
- 1-(trifluoromethyl)-1H-indol-5-amine
- 1-(chloromethyl)-1H-indol-5-amine
- 1-(bromomethyl)-1H-indol-5-amine
Uniqueness
1-(difluoromethyl)-1H-indol-5-amine is unique due to the presence of the difluoromethyl group, which imparts distinct properties such as increased metabolic stability and lipophilicity compared to its analogs. This makes it particularly valuable in pharmaceutical and industrial applications where these properties are desirable .
Properties
IUPAC Name |
1-(difluoromethyl)indol-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2N2/c10-9(11)13-4-3-6-5-7(12)1-2-8(6)13/h1-5,9H,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTRDMFDHRBOAGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN2C(F)F)C=C1N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1864828-30-7 |
Source
|
Record name | 1-(difluoromethyl)-1H-indol-5-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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